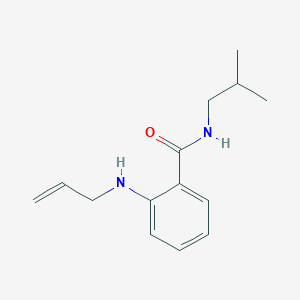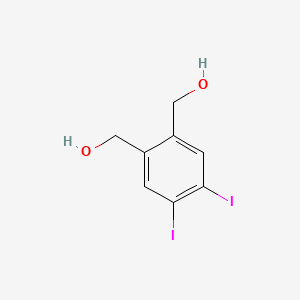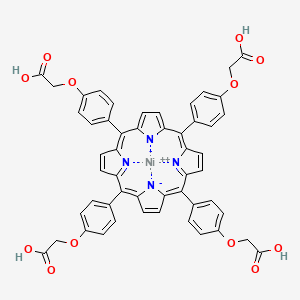
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel is a complex compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique structure, which includes four carboxymethyloxyphenyl groups attached to the porphyrin ring, coordinated with a nickel ion at the center. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel typically involves a multi-step process. One common method starts with the preparation of 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin, which is then modified to introduce the carboxymethyloxy groups. The final step involves the coordination of the nickel ion to the porphyrin ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The carboxymethyloxy groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in the study of enzyme mimics and as a model compound for understanding the behavior of metalloporphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors and biosensors for detecting various analytes, including dopamine and glucose
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel involves its ability to coordinate with various substrates and catalyze reactions. The nickel ion at the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. The compound can generate reactive oxygen species, such as singlet oxygen, upon light irradiation, making it effective in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Lacks the carboxymethyloxy groups, resulting in different chemical properties and applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of carboxymethyloxy groups, leading to variations in reactivity and solubility.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Features hydroxy groups, which influence its hydrogen bonding and coordination behavior
Uniqueness
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel is unique due to its specific functional groups and the presence of a nickel ion. These features confer distinct catalytic properties and make it suitable for specialized applications in catalysis, sensing, and photodynamic therapy .
Properties
Molecular Formula |
C52H36N4NiO12 |
|---|---|
Molecular Weight |
967.6 g/mol |
IUPAC Name |
nickel(2+);2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]porphyrin-22,24-diid-5-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C52H38N4O12.Ni/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62;/h1-24H,25-28H2,(H6,53,54,55,56,57,58,59,60,61,62,63,64);/q;+2/p-2 |
InChI Key |
FVTOLJSXTBDEQI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C=C4)C9=CC=C(C=C9)OCC(=O)O)[N-]3)OCC(=O)O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
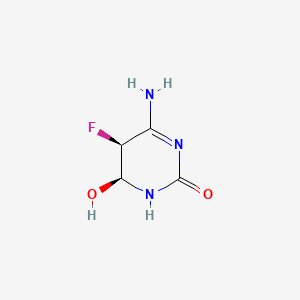
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)

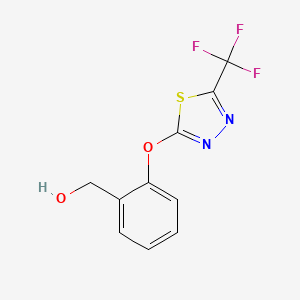
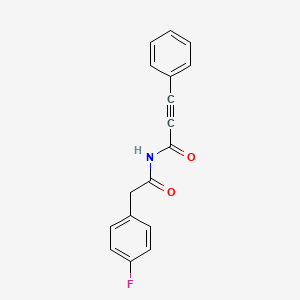
![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
